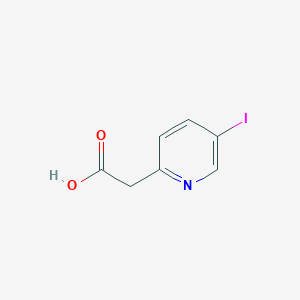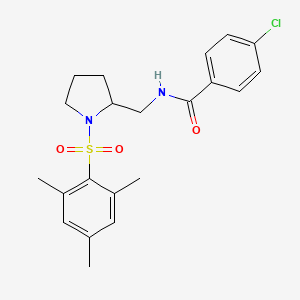
4-chloro-N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolidine ring attached to a benzamide group via a methylene bridge. The benzamide group is substituted with a chlorine atom . The pyrrolidine ring is further substituted with a mesitylsulfonyl group .Applications De Recherche Scientifique
Analytical Applications in Quality Control
4-Chloro-N-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has been utilized in analytical methods, such as nonaqueous capillary electrophoresis, for the separation and analysis of related substances in pharmaceutical compounds. For instance, Lei Ye et al. (2012) developed a method involving this compound for quality control purposes in the separation of imatinib mesylate and related substances, highlighting its effectiveness in analytical chemistry and pharmaceutical quality control (Ye et al., 2012).
Role in Organic Synthesis
The compound has been mentioned in the context of organic synthesis, particularly in the synthesis of polyamides and poly(amide-imide)s, as demonstrated by Saxena et al. (2003). Their study involved synthesizing polymers using various chemical agents, including pyridine as a condensing agent, which is structurally related to the compound (Saxena et al., 2003).
Pharmacological Research
In pharmacological research, derivatives of 4-Chloro-N-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)benzamide have been explored for their potential in drug development. For example, the synthesis and evaluation of certain pyrrolo[2,3-d]pyrimidines for antiproliferative and antiviral activities were discussed by Pudlo et al. (1990), indicating the relevance of structurally similar compounds in medicinal chemistry (Pudlo et al., 1990).
Materials Chemistry
In materials chemistry, the compound or its derivatives have been used in the synthesis of novel materials with potential applications. For instance, Murmu et al. (2019) synthesized Schiff bases that included pyridinylmethyleneamino)phenoxy groups, similar in structure to 4-Chloro-N-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. These compounds were studied for their corrosion inhibition properties, indicating the compound's relevance in the development of new materials and coatings (Murmu et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Action Environment
The structure-activity relationship (sar) of compounds with a pyrrolidine ring has been studied, and it has been found that different substituents can lead to a different biological profile .
Propriétés
IUPAC Name |
4-chloro-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-14-11-15(2)20(16(3)12-14)28(26,27)24-10-4-5-19(24)13-23-21(25)17-6-8-18(22)9-7-17/h6-9,11-12,19H,4-5,10,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIULEYXDZBYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)
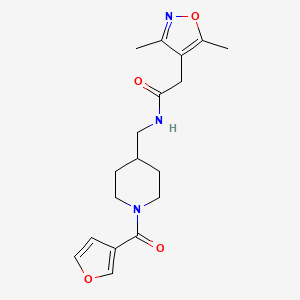
![[4-(3-Methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2933706.png)
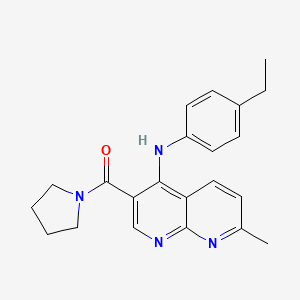

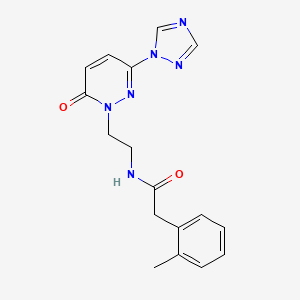
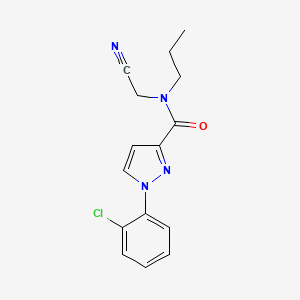
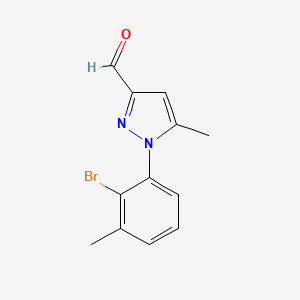



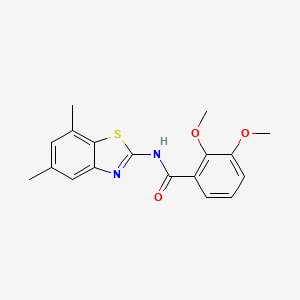
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933721.png)
